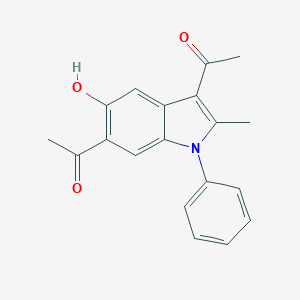
1-(3-acetyl-5-hydroxy-2-methyl-1-phenyl-1H-indol-6-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-acetyl-5-hydroxy-2-methyl-1-phenyl-1H-indol-6-yl)ethanone is a chemical compound that belongs to the indole family. It is commonly known as AMPI and has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of AMPI is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes involved in cellular processes. AMPI has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
AMPI has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. AMPI has also been found to inhibit the growth and proliferation of tumor cells. In addition, AMPI has been shown to reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMPI has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. AMPI is also stable under normal laboratory conditions. However, there are some limitations to using AMPI in lab experiments. It may exhibit toxicity at high concentrations, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on AMPI. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of AMPI and its effects on neuronal function. Another area of interest is the development of novel derivatives of AMPI with improved efficacy and reduced toxicity. Additionally, the potential use of AMPI as a diagnostic tool for cancer and other diseases warrants further investigation.
Conclusion
In conclusion, AMPI is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits anticancer, antitumor, and anti-inflammatory activities and has neuroprotective effects. AMPI has several advantages for lab experiments, but its mechanism of action is not fully understood, and it may exhibit toxicity at high concentrations. Future research on AMPI should focus on its potential use in the treatment of neurodegenerative diseases, the development of novel derivatives, and its use as a diagnostic tool.
Métodos De Síntesis
The synthesis of AMPI involves the condensation of 3-acetylindole and 3-bromoacetophenone in the presence of a base. The reaction yields AMPI as a yellow solid with a melting point of 242-244°C. The purity of AMPI can be determined by thin-layer chromatography or high-performance liquid chromatography.
Aplicaciones Científicas De Investigación
AMPI has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, antitumor, and anti-inflammatory activities. AMPI has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Fórmula molecular |
C19H17NO3 |
|---|---|
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
1-(3-acetyl-5-hydroxy-2-methyl-1-phenylindol-6-yl)ethanone |
InChI |
InChI=1S/C19H17NO3/c1-11-19(13(3)22)16-10-18(23)15(12(2)21)9-17(16)20(11)14-7-5-4-6-8-14/h4-10,23H,1-3H3 |
Clave InChI |
JYVGLCIBWIDSAG-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC(=C(C=C2N1C3=CC=CC=C3)C(=O)C)O)C(=O)C |
SMILES canónico |
CC1=C(C2=CC(=C(C=C2N1C3=CC=CC=C3)C(=O)C)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)

![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)

![(1E)-1-[(4-methylsulfonylphenyl)methylene]indene](/img/structure/B271360.png)
![1-Methyl-2-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271362.png)
![1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium](/img/structure/B271368.png)

![2-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271373.png)
![3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)